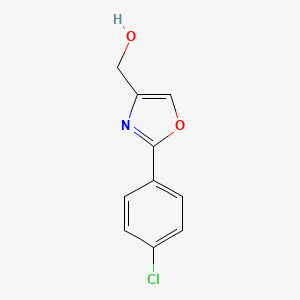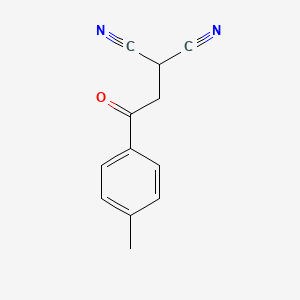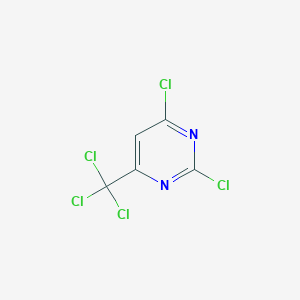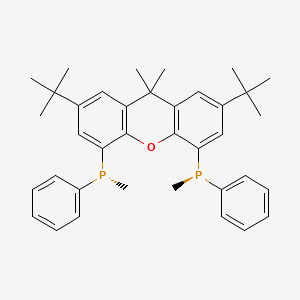
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is a complex organophosphorus compound. It is known for its unique structure, which includes bulky tert-butyl groups and a xanthene backbone. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane typically involves multiple steps. One common method includes the reaction of 2,7-ditert-butyl-9,9-dimethylxanthene with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis.
Biology
The compound is studied for its potential biological activities. Its derivatives are explored for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a drug delivery agent or as a part of therapeutic compounds.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane involves its ability to form stable complexes with metals. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants. The bulky tert-butyl groups help in stabilizing the complex and preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Xantphos: A xanthene-based ligand with two diphenylphosphino groups.
DPEphos: A bisphosphine ligand with a diphenyl ether backbone.
Uniqueness
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is unique due to its bulky tert-butyl groups and the xanthene backbone, which provide steric hindrance and stability to the metal complexes. This makes it particularly useful in reactions where selectivity and stability are crucial.
Propriétés
Formule moléculaire |
C37H44OP2 |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
(R)-[2,7-ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C37H44OP2/c1-35(2,3)25-21-29-33(31(23-25)39(9)27-17-13-11-14-18-27)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(10)28-19-15-12-16-20-28/h11-24H,1-10H3/t39-,40-/m1/s1 |
Clé InChI |
AZVDMBQYJRQDHH-XRSDMRJBSA-N |
SMILES isomérique |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[P@](C)C3=CC=CC=C3)OC4=C1C=C(C=C4[P@](C)C5=CC=CC=C5)C(C)(C)C)C |
SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
SMILES canonique |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


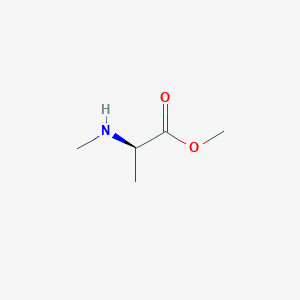
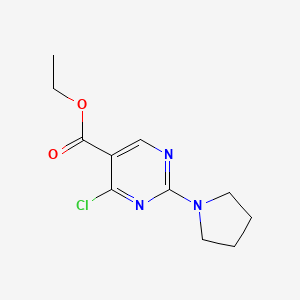

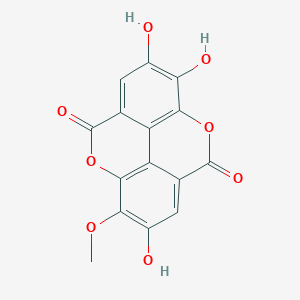

![2-(2-Chlorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1642677.png)



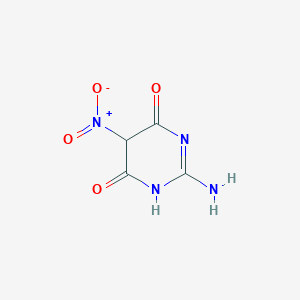
![[(3aS,6R,6aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B1642691.png)
